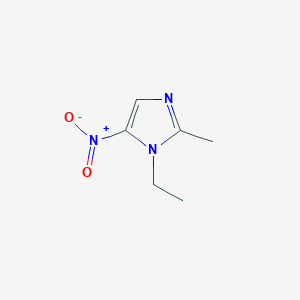

1-ethyl-2-methyl-5-nitroimidazole

Description

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1-ethyl-2-methyl-5-nitroimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h4H,3H2,1-2H3 |

InChI Key |

XYNVNGOLNUIHDV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=C1[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis and Functionalization of 1-Ethyl-2-Methyl-5-Nitroimidazole Derivatives: Mechanistic Pathways and Methodologies

The 1-ethyl-2-methyl-5-nitroimidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for critical antimicrobial, antiprotozoal, and radiosensitizing agents such as metronidazole, secnidazole, and tinidazole. This technical guide provides an in-depth mechanistic analysis of the N-alkylation regioselectivity required to build this core and details field-validated protocols for synthesizing and functionalizing 1-(substituted-ethyl)-2-methyl-5-nitroimidazole derivatives.

Mechanistic Foundations: The Regioselectivity of N-Alkylation

The synthesis of this compound derivatives universally begins with the alkylation of 2-methyl-4(5)-nitroimidazole. Because the starting material exists as a tautomeric mixture, N-alkylation can yield either the 4-nitro or 5-nitro isomer. Controlling this regioselectivity is the most critical step in the synthetic workflow.

Causality in Isomer Formation: The regiochemical outcome is strictly governed by the pH of the reaction medium.1[1]. Alkylation of this anion is under thermodynamic and steric control. The N1 position (adjacent to the nitro group) is sterically hindered by both the nitro and the 2-methyl groups; thus, electrophilic attack preferentially occurs at the less hindered nitrogen,2[2].

Conversely,2[2]. The protonation state alters the nucleophilicity of the nitrogens, directing the incoming ethyl-based electrophile (such as ethylene chlorohydrin or ethyl bromide) to the N1 position, thereby favoring the biologically active 5-nitro isomer. The 5-nitro configuration is essential for biological activity because its specific reduction potential allows it to act as an electron sink in anaerobic organisms, generating cytotoxic radical species that cleave parasitic DNA.

Regioselectivity in the N-alkylation of 2-methyl-4(5)-nitroimidazole based on pH conditions.

Core Synthetic Workflow: Synthesis of the 1-(2-Hydroxyethyl) Scaffold

The synthesis of the metronidazole core (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) serves as the foundational protocol for generating complex 1-ethyl substituted derivatives.

Protocol 1: Acid-Catalyzed N-Alkylation

Objective: Synthesize the 5-nitro core via regioselective alkylation. Causality: 3[3].

Step-by-Step Methodology:

-

Reaction Setup: Suspend 2-methyl-4(5)-nitroimidazole (1.0 eq) in an excess of ethylene chlorohydrin (acting as both the alkylating reagent and the solvent).

-

Acidification: Add concentrated hydrochloric acid (0.1 eq) to the suspension to establish the requisite acidic conditions.

-

Heating: Heat the reaction mixture to 128–130 °C and maintain under continuous reflux for 18 hours.

-

Distillation: Remove the excess unreacted ethylene chlorohydrin by vacuum distillation at 30 mm Hg.

-

Neutralization & Precipitation: Cool the bottom residue, mix with chilled distilled water, and filter off any unreacted starting material. Neutralize the filtrate by dropwise addition of 25% aqueous ammonia until pH 10 is reached.

-

Crystallization: Incubate the basic solution at 0–5 °C for 14–18 hours to precipitate the crude 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.

-

Purification: Recrystallize the product from water or ethyl acetate in the presence of activated carbon to yield the pure 5-nitro core.

Functionalization of the 1-Ethyl Side Chain

The terminal hydroxyl group of the 1-(2-hydroxyethyl) chain is a versatile nucleophile, allowing for the synthesis of diverse ether, ester, and sulfonate derivatives. These modifications significantly alter the lipophilicity and tissue penetration of the pharmacophore,4[4].

Synthetic workflows for the functionalization of the 1-(2-hydroxyethyl) side chain.

Protocol 2: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate (M1)

Objective: Convert the terminal alcohol into a sulfonate ester. Causality: 5[5]. As benzene sulfonyl chloride reacts with the alcohol, HCl is generated. Pyridine neutralizes this HCl, driving the equilibrium forward and preventing acid-catalyzed degradation of the imidazole ring.

Step-by-Step Methodology:

-

Cooling: Submerge the reaction flask in an ice bath to maintain the temperature at 0 °C, mitigating the exothermic nature of the sulfonylation.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 24 hours.

-

Workup: Pour the achieved solution into 200 mL of an ice/water mixture. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash extensively with cold distilled water to remove residual pyridine, and dry under a vacuum to obtain the sulfonate derivative (Yield: ~83%, mp: 145–150 °C).

Protocol 3: Synthesis of Amide Derivatives via Alkoxide Intermediate (M7)

Objective: Synthesize 2-[2-(2-Methyl-5-nitro-imidazol-1-yl)-ethoxy]-N-phenethyl-acetamide. Causality: Sodium metal is used to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide. Dioxane is used as an aprotic solvent with a high boiling point to facilitate the subsequent reflux without quenching the alkoxide.

Step-by-Step Methodology:

-

Substitution: To the filtrate, add the phenylethylamine alkyl amide halide derivative (1 mmol).

-

Reflux: Heat the mixture to reflux and stir overnight under an inert atmosphere.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via column chromatography.

Quantitative Data Summary

Functionalization of the 1-ethyl side chain expands the antimicrobial spectrum of the 5-nitroimidazole scaffold. While the parent compound is strictly active against anaerobes,4[4].

| Compound ID | Reagent Used for Derivatization | Functional Group Introduced | MIC against S. aureus (µg/mL) | MIC against Streptococcus B (µg/mL) |

| Metronidazole | N/A (Core Scaffold) | Hydroxyl (-OH) | >500 (Inactive) | >500 (Inactive) |

| M1 | Benzene sulfonyl chloride | Benzene sulfonate | 250 | Not Tested |

| M2 | Phthalic anhydride | Phthalate ester | >500 | >500 |

| M3 | Phenylethylamine alkyl amide | Phenylacetamide | Not Tested | 187.5 |

Table 1: Comparative antimicrobial activity of synthesized 1-(substituted-ethyl)-2-methyl-5-nitroimidazole derivatives against aerobic strains.

References

-

1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities , Der Pharma Chemica. 4

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents , Der Pharma Chemica. 1

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains , PMC. 5

-

Method of producing metronidazole - RU2531616C1 , Google Patents.3

-

tetrabutyl ammonium bromide as a catalyst , ptfarm.pl. 2

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. RU2531616C1 - Method of producing metronidazole - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Analytical Workflows of 1-Ethyl-2-Methyl-5-Nitroimidazole: A Technical Whitepaper

Executive Summary

In the realm of medicinal chemistry and analytical profiling, 5-nitroimidazoles represent a critical class of compounds utilized extensively as antimicrobial agents and radiosensitizers. 1-ethyl-2-methyl-5-nitroimidazole (CAS: 41147-78-8)[1] serves as a vital structural analog and synthetic intermediate for prominent therapeutics like metronidazole and dimetridazole. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and practical laboratory application. This guide dissects the molecular architecture, electronic dynamics, and rigorous analytical workflows required to characterize this molecule, ensuring that drug development professionals can leverage these insights with absolute scientific integrity.

Molecular Architecture and Quantitative Profiling

The physicochemical behavior of this compound is dictated by its specific substitution pattern. The substitution of a ring CH group with an aza-nitrogen inherently increases the electron-acceptor properties of the core[2]. Furthermore, the N1-ethyl group imparts distinct lipophilic characteristics compared to the N1-methyl group of dimetridazole, altering its membrane permeability and solvation dynamics. It is frequently utilized as a precursor in the synthesis of complex derivatives, such as 1-ethyl-5-nitro-2-imidazolecarboxaldehyde[3].

Below is the consolidated quantitative data defining the molecule's physical and chemical parameters.

| Parameter | Value | Analytical Rationale / Source |

| IUPAC Name | 1-ethyl-2-methyl-5-nitro-1H-imidazole | Standard chemical nomenclature |

| CAS Registry Number | 41147-78-8 | Chemical identifier database[1] |

| Molecular Formula | C6H9N3O2 | Elemental composition |

| Molecular Weight | 155.15 g/mol | Verified via ESI-MS precursor ion [M+H]+ |

| LogP (Predicted) | ~0.85 | Enhanced lipophilicity via the N1-ethyl aliphatic chain |

| pKa (Imidazole N3) | ~2.5 | Reflects the weak basicity of the conjugated imidazole ring |

| Physical State | Crystalline solid | Visual inspection at standard temperature and pressure |

Electronic Structure and Bioreductive Dynamics

The therapeutic and radiosensitizing efficacy of 5-nitroimidazoles hinges entirely on their electronic structure. Photoelectron spectroscopy (PES) utilizing HeI excitation has been historically employed to map the ionization potentials of this compound, revealing how the N1-alkyl substituents influence the electron density of the imidazole ring[4].

Biologically, the molecule acts as a prodrug. Its mechanism of action is driven by the single-electron reduction of the nitro group to a highly reactive nitro radical anion (R-NO2•-). This electron transfer is typically mediated by biological electron donors such as ferredoxin or nitroreductase enzymes. The resulting radical induces severe oxidative stress, leading to DNA strand cleavage and cellular apoptosis.

Bioreductive activation pathway of 5-nitroimidazoles via single-electron reduction.

Advanced Experimental Workflows

To ensure absolute data integrity, the analytical characterization of this compound requires self-validating protocols. Below are the field-proven methodologies for electrochemical and mass spectrometric profiling.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: To determine the one-electron reduction potential of the nitro group, a critical parameter for predicting bioreductive activation.

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

-

Causality: TBAPF6 provides a bulky cation that prevents ion-pairing with the transient nitro radical anion, ensuring the measured potential reflects the true electronic nature of the molecule rather than solvent interactions.

-

-

Analyte Introduction: Add 1.0 mM of the analyte to the electrolyte solution. Purge the cell with high-purity N2 gas for 15 minutes.

-

Causality: Dissolved oxygen is highly electroactive and will competitively reduce at the electrode, masking the critical nitro reduction peak.

-

-

Voltammetric Scanning: Utilize a three-electrode setup (Glassy Carbon working, Pt wire counter, Ag/Ag+ reference). Sweep the potential from 0.0 V to -2.0 V at varying scan rates (10–500 mV/s).

-

Causality: Glassy carbon is selected for its wide cathodic potential window. Varying the scan rate allows the analyst to determine if the electron transfer is diffusion-controlled (via the Randles-Sevcik equation) or kinetically limited.

-

-

Self-Validation (Internal Standard): Post-analysis, spike the solution with 1.0 mM ferrocene and perform a final scan.

-

Trustworthiness: The reversible Fc/Fc+ redox couple acts as an internal standard to calibrate the reference electrode and mathematically correct for any uncompensated resistance (iR drop), making the protocol entirely self-validating.

-

Protocol B: High-Resolution Mass Spectrometry (ESI-MS/MS) Profiling

Objective: To map the structural stability and fragmentation pathways of the molecule using advanced dissociation techniques[4].

-

Ionization: Infuse the sample into an Electrospray Ionization (ESI) source operating in positive ion mode to generate the [M+H]+ precursor (m/z 156.16).

-

Causality: ESI is a "soft" ionization technique that imparts minimal internal energy, preventing the premature, in-source loss of the highly labile nitro group.

-

-

Precursor Isolation: Isolate the [M+H]+ ion in a linear ion trap with a narrow 1.5 m/z isolation window to eliminate isobaric interference.

-

Collision-Induced Dissociation (CID): Subject the isolated ions to low-energy CID using Helium as the collision gas.

-

Causality: CID acts as a slow-heating method, driving the lowest-energy thermal fragmentation pathways (primarily revealing the loss of NO2 or OH•).

-

-

Electron-Induced Dissociation (EID): In a parallel scan, irradiate the isolated precursor with a high-energy electron beam.

-

Causality: EID accesses higher-energy, radical-driven cleavages (e.g., loss of NO•), providing a comprehensive map of the electronic influence of the N1-ethyl and C2-methyl substitutions[4]. Comparing CID and EID spectra inherently validates the structural assignment.

-

Comparative fragmentation workflow using CID and EID mass spectrometry techniques.

Conclusion

The physicochemical profiling of this compound reveals a highly optimized scaffold where N1-ethyl substitution finely tunes lipophilicity without compromising the critical electron-accepting nature of the nitroimidazole core. By employing self-validating electrochemical and mass spectrometric workflows, researchers can confidently map the electronic dynamics that drive the efficacy of this and related therapeutic compounds.

References

-

[3] Synthesis of 1-ethyl-5-nitro-2-imidazolecarboxaldehyde | Source: PrepChem.com | URL:

-

[1] 1-ethyl-2-methyl-5-nitro-1H-imidazole | CAS#:41147-78-8 | Source: Chemsrc | URL:

-

[4] Decomposition of nitroimidazole ions: Experiment and theory | Source: ResearchGate | URL:

-

[2] Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene | Source: ResearchGate | URL:

Sources

Technical Monograph: Mechanism of Action & Resistance Dynamics of 5-Nitroimidazole Compounds

Executive Summary

5-Nitroimidazoles (5-NIs), exemplified by metronidazole and tinidazole, represent a unique class of "prodrug" antimicrobials that function as selective bio-activated cytotoxins. Unlike inhibitors that target static enzymatic sites (e.g., beta-lactams targeting PBPs), 5-NIs require metabolic activation within the pathogen to generate transient, high-energy radical species. This guide delineates the thermodynamics of this reductive activation, the molecular physics of DNA destabilization, and the specific genetic adaptations driving resistance.

The Prodrug Paradigm: Thermodynamics of Selectivity

The core efficacy of 5-NIs rests on a thermodynamic "switch." The molecule itself is biologically inert until the nitro group (

The Redox Threshold

For a 5-NI to become cytotoxic, it must accept an electron from a donor with a sufficiently negative redox potential.

-

Aerobic Systems (Human/Host): The primary electron donors (NADPH/NADH) have redox potentials (

) that are too positive to effectively reduce the 5-NI nitro group. -

Anaerobic Systems (Target): Anaerobes utilize Pyruvate:Ferredoxin Oxidoreductase (PFOR) and Ferredoxin/Flavodoxin systems, which operate at much lower potentials (

). This potential difference drives the electron transfer to the drug.

Table 1: Comparative Redox Potentials

| Redox Couple | Biological implication | |

| Standard hydrogen electrode reference. | ||

| Ferredoxin (oxidized/reduced) | Sufficient to reduce Metronidazole. | |

| Metronidazole ( | Activation threshold. | |

| Insufficient for activation (Host safety). | ||

| Drives the "Futile Cycle" (Detoxification). |

Mechanism of Action: The Reductive Cascade

The killing mechanism follows a four-stage sequence: Entry

Stage 1: Passive Diffusion

5-NIs are low molecular weight, uncharged lipophilic molecules that freely diffuse across the bacterial cell membrane. No active transport is required.

Stage 2: Reductive Activation (The "Warhead")

Once intracellular, the drug acts as a preferential electron sink.

-

Electron Source: The PFOR enzyme complex oxidizes pyruvate to acetyl-CoA, transferring electrons to Ferredoxin (or Flavodoxin).

-

Electron Transfer: Reduced Ferredoxin donates a single electron to the nitro group of the 5-NI.

-

Radical Formation: This generates the nitro-radical anion (

).

Stage 3: The Branch Point (Anaerobic vs. Aerobic)

-

Anaerobiosis (Toxicity): The radical anion is unstable. It undergoes further reduction to nitroso (

) and hydroxylamine ( -

Aerobiosis (Futile Cycling): If oxygen is present, it acts as a superior electron acceptor. It strips the electron from the nitro-radical anion, regenerating the parent drug and producing superoxide (

). This cycling prevents the accumulation of the toxic DNA-binding intermediates, rendering the drug ineffective against aerobes (and protecting human tissue).

Visualization: The Activation Pathway

The following diagram illustrates the electron flow from the metabolic source to the DNA target.

Caption: Electron transfer pathway showing the critical role of Ferredoxin and the protective "Futile Cycle" in aerobic conditions.

Molecular Toxicity: DNA Interaction

The cytotoxicity is not merely due to oxidative stress but specific DNA targeting.

-

Helix Destabilization: The nitroso/hydroxylamine intermediates bind covalently to guanine and cytosine residues.

-

Strand Breakage: This binding induces transient single-strand breaks (SSBs) and double-strand breaks (DSBs).

-

Unwinding: The DNA helix loses its supercoiled structure, inhibiting DNA polymerase and RNA polymerase activity.

-

Result: Irreversible inhibition of replication and transcription, leading to cell death.[]

Mechanisms of Resistance[1][3][4][5][6][7][8]

Resistance to 5-NIs is rarely due to target modification (DNA is the target) but rather failure of activation or enzymatic inactivation .

A. Decreased Activation (Loss of Reductive Capacity)

-

Mechanism: Downregulation or mutation of the PFOR/Ferredoxin complex.

-

Organisms: Common in Trichomonas vaginalis and Giardia lamblia.

-

Effect: The cell survives by shutting down the pathway that activates the "suicide" drug.

B. Enzymatic Inactivation (nim Genes)

-

Mechanism: Acquisition of specific nitroimidazole reductase genes (nimA through nimJ).

-

Biochemistry: These enzymes catalyze a 2-electron reduction (converting the nitro group to an amine) without generating the toxic radical intermediate. The resulting amino-imidazole is non-toxic.

-

Organisms: Bacteroides fragilis (plasmid-mediated).

C. RdxA Inactivation (Helicobacter)

-

Mechanism: H. pylori uses an oxygen-insensitive NADPH nitroreductase (RdxA) for activation. Mutations (frameshift/missense) in rdxA render the bacteria resistant.

Visualization: Resistance Logic

Caption: Divergent pathways distinguishing sensitive cells from those with activation failure or enzymatic inactivation (Nim).

Experimental Protocols (Self-Validating)

To confirm the mechanism of action or assess resistance in a new isolate, the following protocols provide robust, self-validating data.

Protocol A: DNA Viscosity & Unwinding Assay

Purpose: To physically demonstrate the drug's interaction with DNA and subsequent strand breakage.

-

Preparation:

-

Isolate Calf Thymus DNA (ct-DNA) or plasmid DNA.

-

Prepare 5-NI stock in anaerobic buffer (PBS degassed with

). -

Control: DNA + buffer (no drug).

-

Test: DNA + 5-NI +

Sodium Dithionite (chemical reductant to simulate Ferredoxin).

-

-

Incubation: Incubate at

for 30–60 minutes in an anaerobic chamber. -

Measurement:

-

Use a digital viscometer (e.g., Brookfield).[3]

-

Measure specific viscosity (

).

-

-

Validation Logic:

-

Intact DNA: High viscosity (long polymers).

-

Damaged DNA: Sharp drop in viscosity (fragmentation).

-

Note: If viscosity drops only in the presence of the reductant (Dithionite), the mechanism is confirmed as reduction-dependent.

-

Protocol B: Anaerobic MIC Determination (E-Test)

Purpose: To quantify biological susceptibility.

-

Media: Brucella Agar supplemented with Hemin and Vitamin K1.

-

Inoculum: 0.5 McFarland standard of the anaerobic isolate (e.g., B. fragilis).

-

Application: Apply Metronidazole E-test strip.

-

Incubation: Anaerobic jar (GasPak system) at

for 48 hours. -

Interpretation:

-

Sensitive: MIC

. -

Resistant: MIC

. -

Validation: Include B. fragilis ATCC 25285 as a quality control strain (Expected MIC:

).

-

References

-

Edwards, D. I. (1993).[4] Nitroimidazole drugs - action and resistance mechanisms. I. Mechanisms of action.[][5][6][7][8][9][10][11] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

-

Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections.[7] Clinical Infectious Diseases, 50(S1), S16–S23. Link

-

Leitsch, D. (2019).[7] A review on metronidazole: an old warhorse in antimicrobial chemotherapy.[1][7][4][10] Parasitology, 146(9), 1167–1178.[7][4] Link

-

Carlier, J. P., et al. (1997). The nim genes of Bacteroides spp. and their role in resistance to 5-nitroimidazoles. Microbiology, 143, 1–10. Link

-

BenchChem. (2025).[12] Technical Support: Improving Metronidazole Solubility for Experiments. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on metronidazole: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on metronidazole: an old warhorse in antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 10. Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of 1-Ethyl-2-methyl-5-nitroimidazole: A Comprehensive Technical Guide

Executive Summary

1-Ethyl-2-methyl-5-nitroimidazole (C₆H₉N₃O₂) is a critical heterocyclic scaffold utilized in the development of advanced antitrichomonal and antibacterial therapeutics. The structural elucidation of this compound presents specific analytical challenges, primarily distinguishing the 5-nitro isomer from its 4-nitro tautomeric equivalent, and mapping its complex gas-phase fragmentation dynamics. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, orthogonal analytical framework. By integrating High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating system that guarantees unambiguous regiochemical assignment and structural verification.

Fig 1: Orthogonal structural elucidation workflow for 5-nitroimidazole derivatives.

Regiochemical Mapping via Nuclear Magnetic Resonance (NMR)

The Causality of Experimental Choices

While 1D ¹H NMR can easily confirm the presence of the N1-ethyl group and the C2-methyl group, it is fundamentally insufficient for proving the exact position of the nitro group on the imidazole ring. The chemical shift of the isolated ring proton (C4-H vs. C5-H) is highly susceptible to solvent effects and concentration-dependent hydrogen bonding [3].

To establish a self-validating proof of regiochemistry, we must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. HMBC detects long-range (2-bond and 3-bond) scalar couplings (³J_CH). In the 5-nitro isomer, the N1-ethyl CH₂ protons will exhibit a strong ³J_CH correlation to the quaternary C5 carbon (the carbon bearing the nitro group) and the C2 carbon, but not to C4. If the molecule were the 4-nitro isomer, the N1-ethyl protons would correlate to a tertiary C5-H carbon. This orthogonal data point definitively locks the regiochemistry.

Quantitative NMR Data Summary

Table 1: ¹H and ¹³C NMR Assignments for this compound (in DMSO-d₆)

| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Diagnostic HMBC Correlations (¹H → ¹³C) |

| N1-CH₂ | 4.35 | q (7.2) | 42.0 | C2, C5 (C-NO₂), CH₃ (ethyl) |

| N1-CH₂-CH₃ | 1.40 | t (7.2) | 15.0 | N1-CH₂ |

| C2-CH₃ | 2.50 | s | 14.0 | C2, N1-CH₂ |

| C2 | - | - | 151.0 | - |

| C4-H | 7.95 | s | 133.0 | C2, C5 |

| C5 (C-NO₂) | - | - | 138.5 | - |

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Dynamics

The Causality of Experimental Choices

Electrospray Ionization in positive mode (ESI+) is selected due to the high proton affinity of the imidazole N3 nitrogen. Upon collisional activation (CID), the protonated precursor ion ([M+H]⁺ at m/z 156.0768) undergoes highly specific diagnostic fragmentations.

The fragmentation of nitroimidazoles is heavily influenced by the position of the nitro group and the nature of the N1 alkyl substituent [1]. The most critical diagnostic pathway is the nitro-nitrite rearrangement . Under CID conditions, the C-NO₂ group isomerizes to a nitrite ester (C-O-NO), which subsequently expels a neutral NO radical (30 Da) [2]. This pathway competes directly with the homolytic cleavage of the C-NO₂ bond (loss of NO₂, 46 Da). Furthermore, the presence of the N1-ethyl group triggers a hydrogen-transfer-driven elimination of neutral ethylene (C₂H₄, 28 Da), a classic fragmentation mechanism for N-alkylated heterocycles.

Fig 2: ESI-CID MS/MS fragmentation pathways of protonated this compound.

Quantitative HRMS/MS Data Summary

Table 2: Exact Mass and Diagnostic Fragment Ions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Formula | Proposed Mechanism |

| 156.0768 | 110.0839 | 45.9929 | C₆H₁₀N₂⁺ | Direct homolytic cleavage of C-NO₂ |

| 156.0768 | 126.0788 | 29.9980 | C₆H₁₀N₂O⁺ | Nitro-nitrite rearrangement (-NO•) |

| 156.0768 | 128.0455 | 28.0313 | C₄H₆N₃O₂⁺ | Ethylene elimination from N1-ethyl |

| 156.0768 | 82.0526 | 74.0242 | C₄H₆N₂⁺ | Sequential loss of C₂H₄ and NO₂ |

Vibrational and Electronic Profiling

To complete the structural profile, Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to validate the electronic environment of the nitro group. The asymmetric stretching vibration of the NO₂ group appears prominently at ~1530 cm⁻¹, while the symmetric stretch is observed at ~1360 cm⁻¹. Photoelectron spectroscopy studies on methylnitroimidazoles further confirm that the highly polarized nature of the C-NO₂ bond in the 5-position significantly alters the ionization energy of the imidazole π-system compared to the 4-nitro tautomer [4].

Validated Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal calibration and environmental controls.

Protocol 1: Self-Validating LC-HRMS/MS Analysis

-

System Calibration & Tuning: Prior to sample introduction, infuse a sodium formate solution to calibrate the TOF/Orbitrap mass analyzer. Causality: This establishes a self-validating baseline, ensuring mass accuracy remains below 2 ppm, which is non-negotiable for distinguishing isobaric interferences from true fragment ions.

-

Sample Preparation: Dissolve 1.0 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 MeOH:H₂O mixture containing 0.1% formic acid. Spike the solution with 100 ng/mL of Metronidazole-d₄. Causality: The deuterated internal standard validates ionization efficiency and retention time stability.

-

Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full scan MS (m/z 50-500) and data-dependent MS/MS (ddMS²) using normalized collision energies (NCE) of 20, 30, and 40 eV to capture the full spectrum of fragmentation pathways.

Protocol 2: 2D NMR Regiochemical Mapping

-

Sample Preparation: Dissolve 10 mg of the analyte in 600 µL of anhydrous DMSO-d₆ and transfer to a 5 mm precision NMR tube. Causality: Anhydrous DMSO-d₆ is deliberately chosen over CDCl₃ to prevent the rapid exchange of trace acidic protons and to provide a highly stable, reproducible lock signal.

-

Instrument Locking & Shimming: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO-d₆ and perform automated 3D gradient shimming. Validation Check: Ensure the solvent peak linewidth is < 1.0 Hz; failure to achieve this will blur the long-range scalar couplings required for HMBC.

-

1D Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C{¹H} spectrum (1024 scans). Calibrate the chemical shifts using the central peak of the DMSO-d₆ multiplet (2.50 ppm for ¹H, 39.52 ppm for ¹³C).

-

2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range couplings (J = 8 Hz). Acquire with 256 increments in the indirect (¹³C) dimension and 2048 data points in the direct (¹H) dimension. Process with a sine-bell squared window function to maximize resolution and map the ³J_CH correlations.

References

-

Itälä, E., et al. "Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation." Journal of Mass Spectrometry, 2017. URL:[Link]

-

"Decomposition of nitroimidazole ions: Experiment and theory." International Journal of Mass Spectrometry (via ResearchGate), 2012. URL:[Link]

-

Al-Sha'er, M. A., et al. "1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities." Der Pharma Chemica, 2013. URL:[Link]

-

Kajfež, F., et al. "Application of photoelectron spectroscopy to biologically active molecules and their constituent parts IV. Methylnitroimidazoles." Journal of Heterocyclic Chemistry, 1979. URL:[Link]

Nitroimidazole Derivatives: Mechanistic Paradigms, Antimicrobial Spectrum, and Resistance Dynamics

As a Senior Application Scientist, I approach the evaluation of nitroimidazole derivatives not merely as a cataloging of minimum inhibitory concentrations (MICs), but as an exercise in understanding the delicate interplay between chemical structure, pathogenic metabolism, and assay design. Originally discovered in the 1950s, nitroimidazoles have experienced a renaissance in modern drug development, evolving from classic anti-anaerobic agents (like metronidazole) to highly sophisticated bicyclic compounds (like pretomanid and delamanid) capable of dismantling multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

This technical guide deconstructs the mechanistic causality behind nitroimidazole efficacy, the genetic drivers of resistance, and the self-validating experimental protocols required to accurately quantify their antimicrobial spectrum.

Mechanistic Foundations: The Prodrug Activation Paradigm

Nitroimidazoles are inherently stable prodrugs. Their selectivity and potency rely entirely on the pathogen's own enzymatic machinery to bioactivate the molecule, ensuring highly targeted cytotoxicity while sparing mammalian host cells.

Once the molecule enters the microbial cell via passive diffusion, the nitro group undergoes a critical reduction process. The specific enzymatic pathway depends on the pathogen:

-

Anaerobes and Protozoa: The reduction is typically mediated by pyruvate:ferredoxin oxidoreductase (PFOR), a low-redox-potential electron transport protein.

-

Mycobacterium tuberculosis: The activation of newer bicyclic nitroimidazooxazines (such as pretomanid) is catalyzed by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of the coenzyme F420[1].

This enzymatic reduction triggers a dual mechanism of action depending on the environmental oxygen tension:

-

Respiratory Poisoning & DNA Damage (Anaerobic/Aerobic): The reduction process generates highly reactive nitrogen species (RNS), including nitric oxide (NO). These intermediates covalently bind to DNA, causing single- and double-strand breaks, and poison cytochrome oxidases in the electron-transport chain, collapsing ATP synthesis[2][3].

-

Cell Wall Inhibition (Aerobic): Specifically for pretomanid and delamanid under aerobic conditions, the reduction yields des-nitro metabolites. These metabolites specifically inhibit the enzyme DprE2, halting the oxidation of hydroxymycolate into keto-mycolic acids, which are essential structural components of the mycobacterial cell wall[4][5].

Nitroimidazole prodrug activation and dual mechanism of action.

Antimicrobial Spectrum and Quantitative Efficacy

The structural evolution of nitroimidazoles has dramatically expanded their antimicrobial spectrum. By altering the substituents on the imidazole ring, medicinal chemists have tuned the redox potential of the nitro group to target specific pathogenic environments.

Table 1: Representative Antimicrobial Spectrum & MIC Ranges

| Compound Class | Representative Drug | Primary Target Pathogens | Typical MIC₅₀ Range (µg/mL) | Key Mechanism of Action |

| 5-Nitroimidazoles | Metronidazole | Bacteroides spp., H. pylori, Protozoa | 0.5 - 4.0 | DNA strand breakage via RNS |

| Bicyclic Nitroimidazooxazines | Pretomanid | M. tuberculosis (MDR/XDR) | 0.06 - 0.25 | Mycolic acid synthesis inhibition |

| Bicyclic Nitroimidazooxazoles | Delamanid | M. tuberculosis (MDR/XDR) | 0.006 - 0.06 | Mycolic acid synthesis inhibition |

Note: Delamanid generally exhibits lower in vitro MICs compared to pretomanid, though in vivo bactericidal activity at clinical exposure levels is highly comparable[1][2].

Genetic Drivers of Nitroimidazole Resistance

Understanding resistance mechanisms is critical for rational drug design. Resistance to nitroimidazoles is rarely due to target site mutation; rather, it is driven by the failure of prodrug activation or the diversion of the reduction pathway.

The nim Gene Family in Anaerobes

In Bacteroides species, the emergence of resistance is heavily tied to the nim gene family (e.g., nimA through nimK)[6]. From a molecular perspective, these genes encode a specialized nitroimidazole reductase. Instead of the standard single-electron reduction that generates toxic nitroso radicals, the nim-encoded reductase catalyzes a rapid, two-electron reduction, converting the nitro group directly into a harmless 5-aminoimidazole derivative[7]. Crucially, these genes are often transcriptionally silent until activated by the upstream insertion of mobile genetic elements (IS elements), highlighting the adaptive genetic plasticity of these anaerobes[8][9].

Coenzyme F420 Mutations in Mycobacteria

In M. tuberculosis, resistance to pretomanid or delamanid typically arises from loss-of-function mutations. Because the activation of these drugs relies on the Ddn enzyme and the F420 coenzyme, mutations in the ddn gene or in the fbiA, fbiB, fbiC genes (responsible for F420 biosynthesis) render the bacteria intrinsically resistant[2][4]. Without F420, Ddn cannot reduce the prodrug, and the lethal reactive nitrogen species are never generated.

Validated Experimental Protocols for Susceptibility Testing

To ensure scientific integrity, susceptibility testing must be treated as a self-validating system. The following protocols outline the exact methodologies and the causality behind each step to prevent false-positive resistance readouts.

Protocol A: Broth Microdilution MIC Testing for Nitroimidazole Derivatives

This protocol is optimized for assessing novel 5-nitroimidazole derivatives against anaerobic and microaerophilic strains (e.g., H. pylori, Bacteroides spp.)[10].

Step-by-Step Methodology:

-

Compound Solubilization: Dissolve the nitroimidazole derivative in 100% DMSO to create a 10 mg/mL stock. Causality: Nitroimidazoles are notoriously hydrophobic; utilizing aqueous buffers initially will cause micro-precipitation, leading to artificially high MIC readouts.

-

Media Preparation: Prepare Muller-Hinton (MH) broth supplemented with 5% lysed sheep blood, hemin, and vitamin K1. Causality: Fastidious anaerobes require these supplements for robust baseline growth; without them, poor growth may be misinterpreted as drug susceptibility.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the supplemented MH broth across a 96-well microtiter plate (Concentration range: 0.016 to 512 µg/mL). Ensure the final DMSO concentration remains below 1% v/v.

-

Inoculum Standardization: Suspend fresh colonies in normal saline to match a 0.5 McFarland standard (approx.

CFU/mL). Inoculate 5 µL of this suspension into each well. -

Incubation: Place the plates in an anaerobic chamber (or 5% CO₂ incubator for H. pylori) at 37°C for 48-72 hours.

-

Validation & Readout: Read the Optical Density (OD). The MIC is defined as the lowest concentration completely inhibiting visible growth. Self-Validation Check: The positive control well (no drug, 1% DMSO) must show robust turbidity to validate that the DMSO is not exerting a bacteriostatic effect.

Self-validating broth microdilution workflow for MIC determination.

Protocol B: BACTEC MGIT 960 System for M. tuberculosis

For bicyclic nitroimidazoles like pretomanid, standard OD measurements are prone to evaporation and contamination errors due to the slow replication rate of mycobacteria. The BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system is the gold standard[10].

Step-by-Step Methodology:

-

Tube Preparation: Supplement 7 mL MGIT tubes with 0.8 mL of BACTEC MGIT Growth Supplement (OADC) to provide essential oleic acid, albumin, dextrose, and catalase.

-

Drug Addition: Add the precise concentration of the nitroimidazole derivative to the test tubes. Prepare a drug-free control tube.

-

Inoculation: Add 0.5 mL of a well-homogenized M. tuberculosis suspension (adjusted to a 0.5 McFarland standard and diluted 1:100) to both the drug-containing and control tubes.

-

Incubation & Monitoring: Load the tubes into the BACTEC MGIT 960 instrument. Causality: The instrument continuously monitors fluorescence. The bottom of the MGIT tube contains a fluorochrome quenched by dissolved oxygen. As actively respiring bacilli consume oxygen, the quenching is relieved, and fluorescence increases.

-

Data Interpretation: The system flags a tube as positive when the Growth Unit (GU) reaches 400. If the drug-containing tube remains below 400 GU by the time the control tube flags positive, the strain is deemed susceptible.

References

-

Delamanid or pretomanid? A Solomonic judgement! - Erasmus University Rotterdam. URL: [Link]

-

Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives - Impactfactor. URL: [Link]

-

Delamanid or pretomanid? A Solomonic judgement! - PMC - NIH. URL:[Link]

-

Pretomanid - Wikipedia. URL:[Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC - NIH. URL: [Link]

-

What is the mechanism of Pretomanid? - Patsnap Synapse. URL:[Link]

-

Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC - NIH. URL: [Link]

-

The Role of Nitroreductases in Resistance to Nitroimidazoles - MDPI. URL: [Link]

-

Molecular investigation of genetic elements contributing to metronidazole resistance in Bacteroides strains - Oxford Academic. URL: [Link]

-

Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC - NIH. URL: [Link]

-

Two Multidrug-Resistant Clinical Isolates of Bacteroides fragilis Carry a Novel Metronidazole Resistance nim Gene (nimJ) - ASM Journals. URL:[Link]

Sources

- 1. pure.eur.nl [pure.eur.nl]

- 2. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 4. Pretomanid - Wikipedia [en.wikipedia.org]

- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles | MDPI [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Inducible Metronidazole Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. impactfactor.org [impactfactor.org]

Biological Activities of Substituted Imidazole Compounds: A Technical Guide

Executive Summary: The Privileged Scaffold

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry. Its ubiquity in nature (e.g., Histidine, Purines) and its amphoteric properties allow it to act as both a hydrogen bond donor and acceptor, as well as a ligand for metal coordination.

This guide moves beyond surface-level descriptions to analyze the causality of imidazole’s biological activities. We explore how specific substitutions modulate pharmacokinetics and target binding, provide validated experimental protocols for synthesis and evaluation, and visualize the core mechanistic pathways governing their efficacy.

Chemical Biology & Structure-Activity Relationships (SAR)

The biological versatility of substituted imidazoles stems from their ability to interact with diverse biological targets via non-covalent interactions (hydrogen bonding,

The Pharmacophore: Why Imidazoles Bind

-

N-3 (Pyridine-like Nitrogen): Possesses a lone pair of electrons in an

orbital, making it an excellent ligand for metalloenzymes (e.g., Heme iron in CYP450s). -

N-1 (Pyrrole-like Nitrogen): The proton attached to this nitrogen is acidic (

), allowing for functionalization that dictates solubility and bioavailability. -

C-2, C-4, C-5 Positions: Critical vectors for optimizing selectivity. Bulky aryl groups at C-4/C-5 often enhance lipophilicity, facilitating membrane penetration.

SAR by Therapeutic Class

| Therapeutic Class | Critical Structural Feature | Mechanistic Rationale |

| Antifungals (e.g., Ketoconazole) | N-1 substitution with lipophilic side chains; Unhindered N-3. | The N-3 nitrogen coordinates axially with the Heme |

| Anticancer (e.g., Dacarbazine, kinase inhibitors) | 2-Aryl or 2-Heteroaryl substitution; 4,5-diphenyl motifs. | 2-substitution often fits into the ATP-binding pocket of kinases (e.g., BRAF, EGFR). 4,5-diaryl structures mimic the propeller shape required for tubulin binding. |

| Antibacterial (e.g., Metronidazole) | Nitro group ( | The nitro group acts as an electron sink. In anaerobic bacteria, it is enzymatically reduced to toxic radical species that damage DNA. |

Mechanistic Deep Dive: CYP51 Inhibition

The most commercially successful application of imidazoles is in antifungal therapy. The mechanism relies on the specific inhibition of CYP51 (Lanosterol 14

Pathway Visualization

Figure 1: Mechanism of Action of Imidazole Antifungals targeting the Ergosterol Biosynthesis Pathway.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature and CLSI guidelines.

Synthesis: One-Pot Multicomponent Reaction (MCR)

Objective: Efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles. Rationale: MCRs reduce solvent waste and purification steps (Green Chemistry).

Reagents:

-

Benzil (1.0 mmol)[2]

-

Aryl Aldehyde (1.0 mmol)

-

Primary Amine (1.0 mmol)

-

Ammonium Acetate (1.0 mmol)

-

Catalyst: ZSM-11 Zeolite (50 mg) or

-TSA (10 mol%)

Protocol:

-

Mixing: In a 50 mL round-bottom flask, combine Benzil, Aryl Aldehyde, Primary Amine, and Ammonium Acetate.

-

Catalysis: Add the catalyst (e.g., ZSM-11 Zeolite).[2] No solvent is required (solvent-free) or use Ethanol (5 mL) if solubility is an issue.

-

Reaction: Reflux at 80–100°C for 30–60 minutes. Monitor progress via TLC (Ethyl acetate:Hexane 3:7).

-

Work-up: Cool the mixture to room temperature. Add crushed ice/water. The solid product will precipitate.

-

Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol to obtain pure imidazole derivatives.

-

Validation: Confirm structure via

H-NMR and FT-IR (Look for C=N stretch at ~1600 cm

Biological Assay: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or S. aureus. Standard: CLSI M27 (Yeasts) or M07 (Bacteria).

Protocol:

-

Preparation: Dissolve the synthesized imidazole derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions using Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi). Final concentrations typically range from 512

g/mL to 0.25 -

Inoculum: Adjust microbial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 and add 100 -

Controls:

-

Incubation: Incubate at 35°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: The MIC is the lowest concentration well that shows no visible turbidity . Verify with Resazurin dye (turns pink in presence of live cells) for higher precision.

Quantitative Activity Data[5]

The following table summarizes the potency of select imidazole derivatives compared to standard drugs, highlighting the efficacy of specific substitutions.

| Compound ID | Structure Type | Target Organism/Cell Line | Activity ( | Reference Drug | Ref Drug Activity |

| C14 | Imidazole-Pyrazole Hybrid | MCF-7 (Breast Cancer) | Doxorubicin | ||

| HL1 | 2-Naphthyl-imidazole | S. aureus (MRSA) | Vancomycin | ||

| B3 | Amide Imidazole | C. albicans | Fluconazole | ||

| C13 | Sulfonamide-Imidazole | Melanoma (BRAF V600E) | Dabrafenib | - |

Note: Data aggregated from recent SAR studies [1, 3, 5].[5] Lower IC50/MIC indicates higher potency.

Synthesis Workflow Visualization

Figure 2: General workflow for the one-pot multicomponent synthesis of tetrasubstituted imidazoles.

References

-

Advancement of Imidazole Derivatives as Potential Anticancer Agents: Insight Into Structural Activity Relationship (SAR) Studies . ResearchGate.[6] Available at: [Link]

-

An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite . RSC Advances / PMC. Available at: [Link]

-

Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors . RSC Advances / PMC. Available at: [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives . PubMed.[7] Available at: [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction . Dove Medical Press / PMC. Available at: [Link]

Sources

- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Bio-Orthogonal Trigger: A Technical Guide to the Nitro Group in Imidazoles

Executive Summary

The nitro group (

This guide deconstructs the physicochemical and mechanistic role of the nitro group, moving beyond general pharmacology into the specific redox chemistry that drives drug discovery. It contrasts the classical "radical damage" mechanism of 5-nitroimidazoles (Metronidazole) with the "nitric oxide release" mechanism of next-generation 4-nitroimidazoles (Pretomanid).[1]

Part 1: The Physicochemical Anchor (The Trigger)

The biological activity of any nitroimidazole is dictated by its single-electron reduction potential (

The "Goldilocks" Redox Window

For a nitroimidazole to be effective and safe, its

-

Too High (> -350 mV): The drug becomes indiscriminately toxic, reducing in aerobic mammalian cells and causing off-target DNA damage.[1]

-

Too Low (< -550 mV): The microbial ferredoxins/flavodoxins cannot transfer electrons to the drug; the drug remains inert.

-

The Optimal Zone (-400 mV to -500 mV): This range allows reduction by low-potential electron donors found in anaerobes (e.g., ferredoxin system in Entamoeba, Trichomonas, Clostridium) but prevents reduction by high-potential NAD(P)H systems in aerobic human mitochondria.[1]

Data Summary: Structure-Redox Relationships

The position of the nitro group on the imidazole ring fundamentally shifts this potential.

| Compound Class | Nitro Position | Representative Drug | Approx.[1][2][3][4] | Primary Mechanism |

| 2-Nitroimidazole | C-2 | Misonidazole | ~ -389 mV | Radiosensitization (High electron affinity) |

| 5-Nitroimidazole | C-5 | Metronidazole | ~ -486 mV | DNA fragmentation (Radical anion) |

| 4-Nitroimidazole | C-4 (Bicyclic) | Pretomanid (PA-824) | ~ -530 mV | NO release + Cell wall inhibition |

Technical Insight: The lower reduction potential of 5-nitroimidazoles compared to 2-nitroimidazoles explains why Metronidazole is the standard for anaerobic infections (high selectivity), while Misonidazole was developed for hypoxic tumors (needs to be reduced more easily in slightly less reductive environments).[1]

Part 2: The Mechanistic Cascade (The Bullet)

Once the redox trigger is pulled, the nitro group initiates a cascade of reactive intermediates. This process differs critically between aerobic and anaerobic environments.[1]

The Futile Cycle (Aerobic Safety Valve)

In oxygenated cells, the nitro group acts as an electron acceptor but immediately passes that electron to molecular oxygen (

The Lethal Cascade (Anaerobic Activation)

In the absence of oxygen (or in hypoxic tumors), the "futile cycle" is broken. The drug retains the electron and undergoes further reduction.

Key Pathway:

-

Single Electron Transfer:

(Nitro Radical Anion)[1] -

Protonation/Reduction:

(Nitroso - Highly Toxic )[1] -

Further Reduction:

(Hydroxylamine - DNA Binding )[1] -

Terminal Reduction:

(Amine - Generally Inactive)

The Nitroso (

Visualization: The Reductive Branching Point

Caption: The "Futile Cycle" (Green) protects aerobic cells by regenerating the prodrug.[1] The "Lethal Cascade" (Red) proceeds only in anaerobiosis, generating DNA-binding alkylating agents.[1]

Part 3: Next-Generation Mechanisms (Pretomanid & TB)[1]

The 4-nitroimidazole Pretomanid (PA-824) represents a sophisticated evolution of this chemistry.[1] Unlike Metronidazole, which relies on general radical damage, Pretomanid utilizes the nitro group to release Nitric Oxide (NO) specifically within Mycobacterium tuberculosis.[1][5]

-

Activation Enzyme: Deazaflavin-dependent nitroreductase (Ddn).[1][6][7]

-

Mechanism: Ddn reduces the nitro group at C-4.[1] Instead of forming a stable amine, the bicyclic structure facilitates the elimination of the nitro group as Nitric Oxide.

-

Result: The released NO poisons bacterial cytochrome c oxidase, halting respiration (ATP depletion) in non-replicating (dormant) bacteria.[1][8]

Part 4: Experimental Protocols

To validate the role of the nitro group in a new imidazole candidate, two pillars of experimentation are required: Electrochemical Verification and Biological Selectivity .

Protocol A: Cyclic Voltammetry (CV) Screen

Objective: Determine if the candidate falls within the "Goldilocks" redox window (-400 to -500 mV).[1]

-

Preparation: Dissolve candidate (1 mM) in anhydrous DMF (for reversible radical observation) or Britton-Robinson buffer pH 7.4 (for biological relevance).

-

Electrode Setup:

-

Deoxygenation: Purge solution with Argon for 10 minutes (Critical:

interferes with reduction peaks). -

Measurement:

-

Analysis: Identify the cathodic peak potential (

).-

Pass Criteria: A reversible wave (in DMF) or irreversible peak (in water) centered between -0.4V and -0.5V vs NHE.[1]

-

Protocol B: The Anaerobic Potency Ratio

Objective: Biologically confirm the "Futile Cycle" selectivity.

-

Culture: Prepare duplicate plates of E. coli (facultative anaerobe) or M. tuberculosis.[1]

-

Treatment: Serial dilution of the nitroimidazole candidate.

-

Incubation:

-

Readout: Measure MIC (Minimum Inhibitory Concentration) after 24-48h.

-

Calculation:

References

-

Edwards, D. I. (1993).[1] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[1][5][10][11][12] Journal of Antimicrobial Chemotherapy, 31(1), 9-20.[1] Link

-

Singh, R., et al. (2008).[1][8] PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[1] Science, 322(5906), 1392-1395.[1] Link[1]

-

Angibaud, P., et al. (2017).[1] Discovery of Pretomanid (PA-824): A Clinical Candidate for the Treatment of Tuberculosis. Tetrahedron, 73(23), 3175-3181.[1] Link[1]

-

Patterson, L. H., & Wyld, P. (1981).[1] Bio-reductive activation of nitro-imidazoles. Biochemical Pharmacology, 30(1), 89-92.[1] Link[1]

-

BenchChem. (2025).[1] A Mechanistic Guide to Nitro Group Reduction. BenchChem Technical Guides. Link

Sources

- 1. Pretomanid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. repositorio.uchile.cl [repositorio.uchile.cl]

- 4. The Structure and Activity of Double-Nitroimidazoles. A Mini-Review | MDPI [mdpi.com]

- 5. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 6. dovepress.com [dovepress.com]

- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lecturio.com [lecturio.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

Chemical Synthesis and Characterization of Novel Nitroimidazoles: A Technical Whitepaper on Bicyclic and Highly Conjugated Scaffolds

Introduction & Rationale

The nitroimidazole class of therapeutics has evolved significantly from the early days of simple 5-nitroimidazoles like metronidazole. Driven by the urgent need to combat multidrug-resistant tuberculosis (MDR-TB) and metronidazole-resistant parasitic infections (e.g., Giardia and Trichomonas), modern drug development has pivoted toward complex bicyclic nitroimidazooxazines (e.g., pretomanid) and nitroimidazooxazoles (e.g., delamanid)[1],[2].

As a Senior Application Scientist, it is critical to understand that the efficacy of these novel scaffolds is not merely a function of target binding, but of highly specific bioreductive activation . This whitepaper details the mechanistic biology, advanced synthetic routes (including radical-nucleophilic substitutions), and rigorous structural characterization required to develop next-generation nitroimidazoles.

Mechanistic Biology: The Causality of Bioreductive Activation

Unlike traditional antibiotics that directly inhibit an enzymatic target, bicyclic 4-nitroimidazoles are prodrugs. Their mechanism of action is causally linked to their intracellular reduction by a highly specific deazaflavin (F420)-dependent nitroreductase (Ddn)[1],[3].

The F420/Ddn Pathway

In Mycobacterium tuberculosis, Ddn natively functions as an F420H2-dependent menaquinone reductase, which is essential for the pathogen's emergence from hypoxia[4]. The activation of pretomanid and delamanid exploits this native pathway via a promiscuous enzymatic activity[5].

-

Anaerobic Action: An initial hydride transfer from the F420H2 cofactor to the nitroimidazole ring leads to the decomposition of the prodrug into a des-nitro metabolite. This collapse releases reactive nitrogen species, specifically nitric oxide (NO), which induces fatal respiratory poisoning[5],[3].

-

Aerobic Action: Under aerobic conditions, the NO burst is less lethal; instead, the primary mechanism shifts to the inhibition of cell wall mycolic acid biosynthesis[1],[3].

Resistance to these drugs almost exclusively arises from mutations in the ddn gene or genes responsible for the F420 biosynthetic pathway (fbiA, fbiB, fbiC, fgd1), which hinder the catalytic domain required for prodrug activation[1].

Caption: Bioreductive activation of bicyclic nitroimidazoles via the F420/Ddn pathway.

Advanced Chemical Synthesis Strategies

The synthesis of highly active nitroimidazoles requires strict regiocontrol. The position of the nitro group (C-4 vs. C-5 vs. C-3) dictates the reduction potential and, consequently, the biological activity[3].

Synthesis of Bicyclic Nitroimidazooxazines (Pretomanid)

The synthesis of pretomanid (PA-824) relies on the convergent assembly of a chiral epoxide and a functionalized nitroimidazole[2]. Early process chemistry often suffered from silyl migration and the formation of inactive 3-nitro isomers, necessitating a highly controlled, step-by-step protocol[3],[6].

Step-by-Step Methodology: De Novo Synthesis of Pretomanid

Self-Validating Protocol: Each step includes an internal chemical logic check to prevent off-target isomerization.

-

Epoxide Condensation: React 2-chloro-4-nitro-1H-imidazole with neat (S)-epichlorohydrin under basic conditions (K2CO3, EtOH, 80 °C). Causality: The basic conditions deprotonate the imidazole, allowing nucleophilic attack on the less sterically hindered carbon of the epoxide, forming a chlorohydrin intermediate[2].

-

Hydrolysis & Diol Formation: Hydrolyze the chlorohydrin using aqueous conditions to yield the corresponding diol.

-

Regioselective Protection: Treat the diol with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane. Causality: TBDMS selectively protects the primary alcohol due to steric bulk, leaving the secondary alcohol available for alkylation. This prevents competitive bis-alkylation.

-

O-Alkylation: React the TBDMS-protected intermediate with 4-(trifluoromethoxy)benzyl bromide using NaH in DMF. Validation Check: Monitor by TLC; the secondary alkoxide will smoothly displace the benzylic bromide.

-

Deprotection: Remove the TBDMS group using tetra-n-butylammonium fluoride (TBAF) in THF.

-

Intramolecular Cyclization: Subject the deprotected alcohol to basic cyclization (NaH, DMF) to close the oxazine ring, yielding the final pretomanid scaffold[2]. Validation Check: The disappearance of the hydroxyl stretch in IR and a shift in the C-H NMR signals confirm ring closure.

Synthesis of Highly Conjugated 5-Nitroimidazoles via SRN1

To bypass cross-resistance in parasitic infections, researchers have developed highly conjugated 5-nitroimidazoles. Traditional SN2 reactions fail for highly branched nucleophiles due to steric hindrance. Instead, the Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism is employed[7].

The SRN1 mechanism is a chain reaction initiated by single electron transfer (SET). It allows the synthesis of highly branched molecules under remarkably mild conditions,[8].

Caption: The SRN1 radical-nucleophilic substitution chain mechanism.

Causality in SRN1: The reaction of 2-chloromethyl-1-methyl-5-nitro-1H-imidazole with nitronate anions proceeds via SRN1 because the nitro group stabilizes the intermediate radical anion[8]. The use of radical scavengers (e.g., di-t-butyl nitroxide) severely inhibits the reaction, validating the radical-mediated pathway, whereas strong electron acceptors like p-dinitrobenzene show minimal inhibition once the chain propagates[7].

Structural Characterization & Isomeric Differentiation

A critical failure point in nitroimidazole drug development is the misassignment of isomers. For instance, the 3-nitro isomer of pretomanid was initially mischaracterized and thought to possess moderate activity. Rigorous de novo synthesis and X-ray crystallography later proved that the authentic 3-nitro isomer is completely inactive (MIC > 128 μM), as it is not a substrate for Ddn and cannot release nitric oxide[3],[6].

To ensure scientific integrity, quantitative NMR and Mass Spectrometry (MS) data must be rigorously compared.

Table 1: Comparative Analytical Data for Nitroimidazole Isomers

| Compound / Isomer | Diagnostic ¹H NMR Shift (CDCl₃) | MS Fragmentation Marker | Biological & Mechanistic Implication |

| Pretomanid (4-nitro) | Imidazole C-H ~ 8.05 ppm | [M+H]⁺, distinct loss of NO₂ | Active prodrug; efficient Ddn substrate; releases NO[3]. |

| 3-nitro isomer (Byproduct) | Imidazole C-H ~ 7.60 ppm | [M+H]⁺, altered fragmentation | Inactive (MIC > 128 μM); fails to bind/reduce via Ddn[3]. |

| 5-nitro SRN1 Adducts | Imidazole C-H ~ 7.90 - 8.08 ppm | [M-HNO₂]⁺ | Active against metronidazole-resistant Giardia[8]. |

| 6-nitroimidazooxazole | Imidazole C-H ~ 7.55 ppm | [M+H]⁺, distinct ring cleavage | Weak anaerobic activity; activated by alternative homologues[6]. |

Note: The upfield shift of the imidazole proton in the 3-nitro isomer (7.60 ppm) compared to the 4-nitro isomer (8.05 ppm) is caused by the altered electronic shielding environment when the nitro group is relocated adjacent to the bridgehead nitrogen[3].

Conclusion & Future Perspectives

The synthetic evolution of nitroimidazoles from simple monomeric structures to complex, chiral bicyclic systems represents a triumph of modern medicinal chemistry. By understanding the strict causality between molecular structure (e.g., C-4 vs. C-3 nitro placement) and bioreductive activation via the F420/Ddn pathway, researchers can rationally design next-generation therapeutics. Furthermore, leveraging unconventional synthetic methodologies like SRN1 electron transfer allows for the generation of highly conjugated scaffolds capable of overcoming existing resistance mechanisms in both mycobacterial and parasitic infections.

References

1. ChemInform Abstract: Recent Advances in the Chemical Synthesis of Novel Nitroimidazoles via Electron Transfer Reactions. ResearchGate. Available at: 2.[1] Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: 3.[5] The evolution of nitroimidazole antibiotic resistance in Mycobacterium tuberculosis. bioRxiv. Available at: 4.[4] Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering. PLOS Pathogens. Available at: 5.[3] Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. PMC - NIH. Available at: 6.[6] Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Medicinal Chemistry Letters. Available at: 7.[7] Radical-nucleophilic Substitution Reactions. Part 5. Anions of Nitroimidazoles in SRNl and Oxidative Addition Reactions. RSC Publishing. Available at: 8.[2] Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. MDPI. Available at: 9.[8] A CONVENIENT SYNTHESIS OF HIGHLY CONJUGATED 5-NITRO-IMIDAZOLES. Semantic Scholar. Available at:

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering | PLOS Pathogens [journals.plos.org]

- 5. The evolution of nitroimidazole antibiotic resistance in Mycobacterium tuberculosis | bioRxiv [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Evaluation of 1-ethyl-2-methyl-5-nitroimidazole (EMNI) as a Hypoxic Radiosensitizer

Executive Summary

This guide details the technical protocols for evaluating 1-ethyl-2-methyl-5-nitroimidazole (EMNI) as a hypoxic cell radiosensitizer. EMNI is a 5-nitroimidazole derivative structurally analogous to Metronidazole but possessing higher lipophilicity due to the N1-ethyl substitution.

Solid tumors frequently contain hypoxic cores (

Chemical & Mechanistic Rationale

Compound Profile[1][2][3]

-

Molecular Formula:

-

Key Property: Unlike 2-nitroimidazoles (e.g., Misonidazole), 5-nitroimidazoles generally exhibit a lower single-electron reduction potential (

to

Mechanism of Action: The Oxygen Mimetic Effect

Ionizing radiation creates radical sites on DNA (

EMNI acts as an electron-affinic agent. It enters the cell and undergoes enzymatic reduction.[4][5]

-

Hypoxia: The nitro group is reduced to a radical anion (

). This radical reacts with -

Normoxia (Healthy Tissue): Oxygen, having a higher electron affinity, steals the electron from the EMNI radical, regenerating the parent drug and superoxide. This "Futile Cycle" prevents drug activation in healthy tissues, reducing toxicity.[6]

Pathway Visualization

Figure 1: Mechanism of Action. Under hypoxia, the EMNI radical fixes DNA damage. Under normoxia, oxygen reverses the reduction (Futile Cycle), protecting healthy tissue.

Protocol A: In Vitro Radiosensitization (Clonogenic Assay)

Objective: Determine the Sensitizer Enhancement Ratio (SER) of EMNI in EMT6 or V79 cell lines under strict hypoxia.

Materials

-

Cell Lines: V79 (Chinese Hamster Lung) or EMT6 (Murine Mammary Carcinoma).

-

Hypoxia Chamber: Bactron anaerobic chamber or custom gassing manifold (

). -

Glassware: Glass petri dishes (plastic absorbs nitroimidazoles; glass is preferred for precise dosimetry).

-

Reagents: EMNI (dissolved in DMSO, final concentration <0.5%), Giemsa stain.

Experimental Workflow

| Step | Action | Critical Technical Note |

| 1. Seeding | Plate | Allow 4–6 hours for attachment. |

| 2. Drug Treat | Add EMNI at graded concentrations (e.g., 0, 1, 2, 5, 10 mM). | Include a "Vehicle Only" control. |

| 3. Degassing | Place in hypoxia chamber/manifold for 1 hour at | CRITICAL: Oxygen must be |

| 4. Irradiation | Irradiate cells while sealed in hypoxia. Doses: 0, 2, 4, 6, 8, 10 Gy. | Use a sealed brass/aluminum box if transporting to X-ray source to maintain anoxia. |

| 5. Washout | Immediately remove drug media, wash 2x with PBS, add fresh media. | Prolonged exposure after irradiation causes cytotoxicity, not sensitization. |

| 6. Incubation | Incubate for 7–10 days (Normoxia). | Wait for macroscopic colonies (>50 cells). |

| 7. Analysis | Fix (Methanol) and Stain (Giemsa). Count colonies. | Calculate Survival Fraction (SF). |

Data Analysis: Calculating SER

-

Plot Log(Survival Fraction) vs. Radiation Dose (Gy) .

-

Fit curves using the Linear-Quadratic Model:

. -

Calculate the Sensitizer Enhancement Ratio (SER) :

-

Success Criteria: An SER > 1.2 at non-toxic concentrations indicates significant radiosensitization. 5-nitroimidazoles typically achieve SERs of 1.2–1.6 depending on concentration.

Protocol B: In Vivo Pharmacokinetics & Tumor Efficacy

Objective: Validate that EMNI penetrates the tumor core and enhances radiation-induced tumor growth delay.

Step 1: Pharmacokinetics ( Determination)

Radiosensitizers must be present in the tumor at the exact moment of irradiation.

-

Model: Balb/c mice bearing EMT6 subcutaneous tumors (approx. 200

). -

Dosing: Administer EMNI (e.g., 200 mg/kg, i.p. or i.v.).

-

Sampling: Harvest plasma and tumor tissue at 15, 30, 60, 120, and 240 mins.

-

Analysis: HPLC-UV or LC-MS/MS.

-

Output: Determine the time to maximum tumor concentration (

). Note: For ethyl-substituted nitroimidazoles, lipophilicity usually ensures rapid equilibration (30–45 mins).

Step 2: Tumor Growth Delay Assay

Workflow Diagram:

Figure 2: In Vivo Efficacy Workflow. Critical timing involves administering EMNI exactly

Data Interpretation[1]

-

Metric: Calculate Tumor Growth Delay (TGD) : Time (days) for treated tumors to reach 5x initial volume minus time for control tumors.

-

Enhancement Factor (EF):

-

Statistical Significance: Kaplan-Meier survival curves (Log-rank test).

Safety & Toxicology Considerations

While 5-nitroimidazoles (like EMNI/Metronidazole) are generally less neurotoxic than 2-nitroimidazoles (Misonidazole), the ethyl substitution increases lipophilicity, potentially increasing Blood-Brain Barrier (BBB) penetration.

-

Neurotoxicity Monitoring: Observe mice for ataxia, lethargy, or seizure activity post-administration.

-

Cumulative Toxicity: In fractionated radiation schedules (e.g., 2 Gy x 5 days), EMNI accumulation may occur. Perform repeat-dose PK studies if planning fractionated trials.

References

-

Overgaard, J. (2011). Hypoxic radiosensitizers: Adjuvant for radiotherapy of carcinoma of the pharynx and larynx? The Lancet Oncology. Link

-

Wardman, P. (2007). Chemical radiosensitizers for use in radiotherapy.[4][7][8][9] Clinical Oncology.[6] Link

-

Adams, G. E., & Stratford, I. J. (1986). Hypoxia-mediated drugs for radiation and chemotherapy.[4] Cancer and Metastasis Reviews. Link

-

Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.[4][5][8][10] Nature Reviews Cancer. Link

-

Rockwell, S., et al. (2009). Hypoxia and Radiation Therapy: Past History, Ongoing Research, and Future Promis. Current Molecular Medicine. Link

-

Nunn, A., et al. (1995). Nitroimidazoles and imaging hypoxia.[5][6][8][10] Quarterly Journal of Nuclear Medicine. Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. Radiosensitizing Hypoxic Tumour Cells | Encyclopedia MDPI [encyclopedia.pub]

- 6. openmedscience.com [openmedscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Modifiers of Radiation Response | Oncohema Key [oncohemakey.com]

- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Strategies for 5-Nitroimidazole Quantitation

Application Note & Technical Guide

Abstract

This guide details the analytical methodology for the quantitation of 5-nitroimidazoles (5-NDZs)—specifically Metronidazole (MNZ), Tinidazole (TNZ), and Ornidazole (ONZ)—in pharmaceutical formulations and biological matrices. 5-NDZs are critical antimicrobial agents used against anaerobic bacteria and protozoa.[1][2][3][4] Their analysis requires rigorous control of chromatographic parameters due to their polarity and photosensitivity. This protocol synthesizes reversed-phase (RP-HPLC) best practices with UV-Vis detection, providing a validated framework for pharmacokinetic (PK) studies and Quality Control (QC).

Scientific Foundation & Mechanism

To optimize an analytical method, one must understand the analyte's behavior. 5-NDZs are prodrugs; their bioactivity relies on the reduction of the nitro group (

Mechanism of Action

The selectivity of 5-NDZs for anaerobic pathogens stems from the unique redox potential of their electron transport proteins (e.g., ferredoxin). In an anaerobic environment, the nitro group is reduced to a nitro-radical anion. This reactive intermediate covalently binds to DNA, causing strand breaks and cell death.

Chromatographic Implications[2][3][5][6][7][8]

-

Polarity: The imidazole ring and polar side chains (e.g., ethanol in MNZ) make these compounds relatively polar (LogP values: MNZ -0.02, TNZ 0.35). Standard C18 columns require high aqueous content for retention.

-

pKa: MNZ has a pKa of ~2.5 (basic nitrogen). At neutral pH, it is uncharged. However, slightly acidic mobile phases (pH 3.0–4.0) are preferred to suppress silanol activity on the column stationary phase, preventing peak tailing.

-

Chromophore: The

group provides a strong, specific UV absorption maximum at 318–320 nm , which is distinct from many matrix interferences that absorb at lower wavelengths (210–254 nm).

Biological Pathway Diagram

Figure 1: Mechanism of action for 5-nitroimidazoles. The reduction step is critical for bioactivity and informs the stability requirements during sample preparation (avoiding strong reducing agents).

Method Development & Optimization

Stationary Phase Selection

While Phenyl-Hexyl columns offer alternative selectivity, a high-purity C18 (Octadecyl) column is the industry standard for robustness.

-

Recommended: Agilent ZORBAX SB-C18 or Phenomenex Kinetex C18 (Core-shell).

-

Dimensions: 150 mm × 4.6 mm, 5 µm (or 3.5 µm for faster separation).

-

Rationale: The "Stable Bond" (SB) or core-shell technology withstands the acidic mobile phase (pH 3.0) required for sharp peak shapes.

Mobile Phase Chemistry

Isocratic elution is generally sufficient for 5-NDZs due to their similar polarity.

-

Buffer: 20 mM Potassium Dihydrogen Phosphate (

). -

pH Adjustment: Adjust to pH 3.0 ± 0.1 with dilute Orthophosphoric Acid (

). -

Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). ACN yields lower backpressure and sharper peaks.

-

Ratio: Buffer:ACN (80:20 v/v) to (75:25 v/v).

-

Note: Higher aqueous content (80%+) is necessary to retain the polar MNZ.

-

Detection Parameters

-